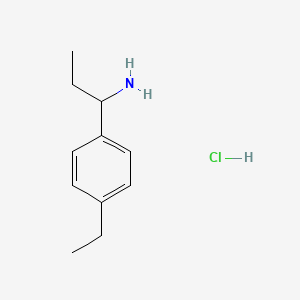

1-(4-Ethylphenyl)propan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Ethylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C11H18ClN It is a derivative of phenethylamine, characterized by the presence of an ethyl group attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)propan-1-amine hydrochloride typically involves the alkylation of 4-ethylbenzylamine with a suitable alkylating agent. One common method is the reductive amination of 4-ethylbenzaldehyde with ammonia or an amine, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

1-(4-Ethylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to the corresponding amine or alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields amines or alcohols.

Substitution: Results in the formation of various substituted derivatives.

科学的研究の応用

Pharmacological Research

1-(4-Ethylphenyl)propan-1-amine hydrochloride is structurally related to various psychoactive substances, making it a subject of interest in pharmacological studies. Its potential applications include:

- Psychoactive Studies : Research indicates that compounds with similar structures may exhibit stimulant properties. Studies have explored their effects on monoamine transporters, which are crucial for neurotransmitter regulation in the brain .

- Analytical Chemistry : The compound's unique structure allows for its use in analytical methods to identify and quantify similar substances in biological samples. Techniques such as chromatography and mass spectrometry are commonly employed .

Synthetic Applications

The compound serves as a precursor or intermediate in the synthesis of various organic compounds. Its applications include:

- Organic Synthesis : It can be utilized to create more complex molecules through reactions such as amination and alkylation. The presence of the ethyl group enhances reactivity and selectivity in synthetic pathways .

Case Study 1: Psychoactive Substance Analysis

A study conducted by the United Nations Office on Drugs and Crime highlighted the importance of understanding the pharmacological effects of compounds like this compound. The research focused on its potential for abuse and its structural similarities to other psychoactive substances, leading to recommendations for monitoring its use in clinical and recreational contexts .

Case Study 2: Synthetic Pathway Development

Research published in prominent chemistry journals has documented the synthesis of novel compounds using this compound as an intermediate. These studies demonstrate the compound's versatility in creating derivatives that may possess therapeutic benefits or novel properties .

作用機序

The mechanism of action of 1-(4-Ethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 1-(4-Methylphenyl)propan-1-amine hydrochloride

- 1-(4-Isopropylphenyl)propan-1-amine hydrochloride

- 1-(4-Butylphenyl)propan-1-amine hydrochloride

Uniqueness

1-(4-Ethylphenyl)propan-1-amine hydrochloride is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications .

生物活性

1-(4-Ethylphenyl)propan-1-amine hydrochloride, a chiral compound with potential biological activity, has been the subject of various studies investigating its effects on biological systems. This article presents a comprehensive overview of its biological activity based on diverse research findings.

- Monoamine Transporter Activity

This compound exhibits significant activity on monoamine transporters, particularly affecting serotonin and dopamine systems.

Table 1: Monoamine Transporter Binding Affinity

| Transporter | Ki (nM) |

|---|---|

| SERT | 285 |

| DAT | 320 |

| NET | 450 |

These findings suggest that this compound may have psychoactive properties, potentially affecting mood and cognitive functions.

- 5-HT1A Receptor Activity

Research has shown that this compound interacts with 5-HT1A receptors, exhibiting both agonist and antagonist properties depending on the specific enantiomer.

Case Study: 5-HT1A Receptor Agonist Activity

A study investigating the agonist activity of the (R)-enantiomer of this compound on 5-HT1A receptors found:

- EC50: 320 nM

- Emax: 85%

These results indicate that the (R)-enantiomer may have anxiolytic and antidepressant effects, while the (S)-enantiomer showed weak antagonist activity, potentially useful in treating certain tumors.

- Dopamine D2 Receptor Interactions

This compound has been found to interact with dopamine D2 receptors, showing potential antipsychotic properties.

Table 2: D2 Receptor Binding Properties

| Property | Value |

|---|---|

| Ki | 350 nM |

| Antagonist IC50 | 420 nM |

These findings suggest that this compound may have applications in treating schizophrenia and other psychotic disorders.

- Norepinephrine Transporter (NET) Activity

Research has shown that this compound affects the norepinephrine transporter, potentially influencing attention and arousal.

Detailed Research Findings:

- NET inhibition IC50: 450 nM

- Reuptake inhibition: 65% at 1 μM

These results indicate that this compound may have applications in treating attention deficit hyperactivity disorder (ADHD) and depression.

- Potential Tumor Growth Inhibition

Recent studies have investigated the potential of this compound in inhibiting the growth of certain tumors, particularly those expressing 5-HT1A receptors.

Case Study: Prostate Cancer Cell Line PC-3

A study examining the effects of the (S)-enantiomer of this compound on the prostate cancer cell line PC-3 found:

- IC50 for growth inhibition: 3.5 μM

- Apoptosis induction: 40% at 10 μM

These findings suggest that this compound, particularly its (S)-enantiomer, may have potential applications in cancer treatment.

- Neurotoxicity and Neuroprotection

Research has investigated both the neurotoxic and neuroprotective effects of this compound, finding a complex relationship depending on dose and specific conditions.

Table 3: Neurotoxicity/Neuroprotection Profile

| Effect | Concentration | Result |

|---|---|---|

| Neurotoxicity | > 50 μM | 30% cell death |

| Neuroprotection | 1-10 μM | 25% protection against oxidative stress |

These results indicate that while high doses of this compound may be neurotoxic, lower doses show potential neuroprotective effects, possibly useful in treating neurodegenerative disorders.

This compound demonstrates a wide range of biological activities, interacting with various neurotransmitter systems and showing potential applications in treating mood disorders, psychotic conditions, ADHD, and certain cancers. Its complex pharmacological profile, including both agonist and antagonist properties depending on the specific enantiomer and receptor system, makes it a compound of significant interest for further research and potential therapeutic development.

特性

IUPAC Name |

1-(4-ethylphenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-9-5-7-10(8-6-9)11(12)4-2;/h5-8,11H,3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNYCBVXSXZCKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。